molecular formula C15H18ClNO B2490205 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one CAS No. 924873-02-9

3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one

Cat. No.: B2490205
CAS No.: 924873-02-9
M. Wt: 263.77
InChI Key: KUGWBNVGENNEAT-UHFFFAOYSA-N
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Description

3-Chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one is a synthetic organic compound featuring a 1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene moiety conjugated with a chlorinated butanone chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s indolylidene core is structurally analogous to derivatives studied for antifungal and efflux pump inhibitory activities .

Properties

IUPAC Name

(1Z)-3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-10(16)13(18)9-14-15(2,3)11-7-5-6-8-12(11)17(14)4/h5-10H,1-4H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGWBNVGENNEAT-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=C1C(C2=CC=CC=C2N1C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C\1/C(C2=CC=CC=C2N1C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one involves several steps. One common method includes the reaction of 1,3,3-trimethyl-2,3-dihydro-1H-indole with 3-chlorobutan-2-one under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one involves its interaction with various molecular targets. The indole moiety allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

(1) Efflux Pump Inhibition

  • Compound 19 () inhibits fungal efflux pumps (MIC reduction in C. albicans), highlighting the role of the indolylidene moiety in disrupting transporter function.

(2) Antifungal Mechanisms

  • Haemofungin () exhibits hypersensitivity in A. nidulans PKC mutants, indicating cell wall-targeting activity. Its indolylidene-prop-enyl group likely disrupts β-glucan synthesis, akin to caspofungin. The target compound’s chloro substituent could similarly interfere with fungal membrane integrity .

(3) Physicochemical Properties

  • Indolylidene derivatives in and feature ester or cyano groups, altering solubility and bioavailability. The target compound’s chloro-butanone chain may increase metabolic stability compared to ester-linked analogues .

Data Tables

Table 1. Structural and Functional Comparison

Parameter Target Compound Compound 19 Haemofungin
Core Structure Indolylidene + chlorobutanone Indolylidene + cyclobutene-dione Benzodiazolium + indolylidene
Key Substituents Cl, butanone Phenylamino, dione ring Chloro-ethyl-phenyl
Biological Target Hypothesized: Efflux pumps MFS/ABC transporters Fungal cell wall
Reported Activity N/A MIC reduction in C. albicans 4–8× hypersensitivity in A. nidulans

Table 2. Physicochemical Properties of Selected Analogues

Compound Molecular Formula Molecular Weight XLogP* Hydrogen Bond Acceptors
Target Compound C₁₆H₁₇ClN₂O 300.77 ~3.5 2 (ketone, indole N)
2-Oxo-3-(indolylidene)propyl ester () C₁₅H₁₇BrN₂O₃ 377.21 ~4.2 4 (ester, pyridine N)
Haemofungin C₂₄H₂₂ClN₃O 411.90 ~5.1 3 (benzodiazolium N, ketone)

*XLogP estimated via analogy to and .

Biological Activity

3-Chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one (CAS: 924873-02-9) is an indole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interactions with biological systems, leading to various pharmacological effects. The following sections explore its synthesis, biological activities, and relevant research findings.

The synthesis of this compound typically involves the reaction of 1,3,3-trimethyl-2,3-dihydro-1H-indole with 3-chlorobutan-2-one under controlled conditions. This reaction often requires a catalyst and elevated temperatures to yield the desired product.

Chemical Formula : C₁₅H₁₈ClNO
Molecular Weight : 263.76 g/mol
IUPAC Name : (1Z)-3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one

Biological Activity

The biological activity of indole derivatives is well-documented, with many exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The specific actions of this compound can be summarized as follows:

Antimicrobial Activity

Research indicates that indole derivatives can possess significant antimicrobial properties. For instance, a study highlighted that related indole compounds demonstrated high activity against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.13 to 1.0 µg/mL against various bacterial strains.

Cytotoxicity Studies

While exploring the cytotoxic effects of indole derivatives, it was found that some compounds exhibited low hemolytic effects on red blood cells and minimal toxicity towards mammalian cell lines . However, certain derivatives showed relatively high cytotoxicity in vitro. For example, the cytotoxicity of the biosynthetic pigment from Chromobacterium violaceum was significantly reduced in modified forms of indole derivatives .

The mechanism by which indole derivatives exert their biological effects is primarily through interaction with various cellular receptors and enzymes. Indoles are known to bind to multiple biological targets, influencing signal transduction pathways and leading to altered cellular responses.

Biochemical Pathways

Indole derivatives can affect several biochemical pathways:

  • Antibacterial Action : Compounds may disrupt bacterial cell membranes or inhibit essential metabolic processes.
  • Cytotoxic Effects : Indoles can induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives similar to this compound:

Study Findings
Haun et al. (1992) Investigated the cytotoxicity of 1,3-dihydroindole derivatives; found varying levels of cytotoxicity with some derivatives being less toxic than others.
NCBI Study (2022) Reported on the antimicrobial efficacy of tris(indolyl)methylium salts; highlighted their potential in treating infections caused by resistant bacteria.

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